4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide
Description
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(2-METHOXYPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, sulfonyl, and methoxy groups attached to a benzene ring. Its molecular formula is C19H15Br2NO4S2.
Properties
Molecular Formula |
C19H15Br2NO5S2 |
|---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15Br2NO5S2/c1-27-19-5-3-2-4-18(19)22(28(23,24)16-10-6-14(20)7-11-16)29(25,26)17-12-8-15(21)9-13-17/h2-13H,1H3 |
InChI Key |
VDOYPHZBBCZVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(2-METHOXYPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(2-METHOXYPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens, while oxidation reactions may produce carboxylic acids.
Scientific Research Applications
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(2-METHOXYPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(2-METHOXYPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N,N-DIMETHYLANILINE: Another brominated aromatic compound with different functional groups.
4-BROMOBENZENESULFONYL CHLORIDE: A precursor used in the synthesis of various sulfonamide compounds.
Uniqueness
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(2-METHOXYPHENYL)-1-BENZENESULFONAMIDE is unique due to its combination of bromine, sulfonyl, and methoxy groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
